molecular formula C16H19ClN2O3 B5461008 8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one

8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one

Cat. No.: B5461008
M. Wt: 322.78 g/mol
InChI Key: UQEXOHPNYYTPNW-BMIGLBTASA-N
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Description

8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core, a piperidine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chlorinated quinoline.

    Functional Group Modifications: The hydroxyl and hydroxymethyl groups can be introduced through selective reduction and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinoline core to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structure makes it a potential candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the piperidine ring can interact with protein active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core, are used as antimalarial agents.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives are used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets 8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one apart is its combination of a quinoline core with a piperidine ring and multiple functional groups

Properties

IUPAC Name

8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c17-13-3-1-2-12-14(21)6-11(18-16(12)13)7-19-5-4-10(9-20)15(22)8-19/h1-3,6,10,15,20,22H,4-5,7-9H2,(H,18,21)/t10-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEXOHPNYYTPNW-BMIGLBTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)CC2=CC(=O)C3=C(N2)C(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1CO)O)CC2=CC(=O)C3=C(N2)C(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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